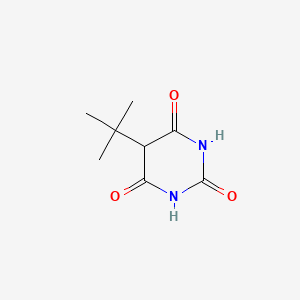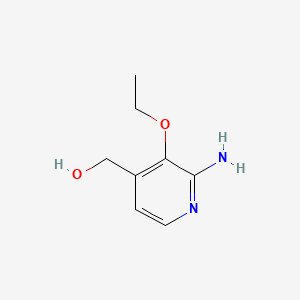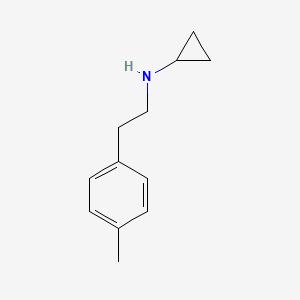
Barbituric acid, 5-T-BU-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with a pyrimidine ring structure substituted with a tert-butyl group at the 5-position and three keto groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2,4,6-trione: Lacks the tert-butyl group but has similar keto functionalities.
5-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Contains a methyl group instead of a tert-butyl group.
5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90197-63-0 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
5-tert-butyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)4-5(11)9-7(13)10-6(4)12/h4H,1-3H3,(H2,9,10,11,12,13) |
Clé InChI |
YPORGWCGCHDBLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(=O)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)







![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)


